Hydroxyhexamide

Description

metabolite of acetohexamide; RN given refers to cpd without isomeric designation

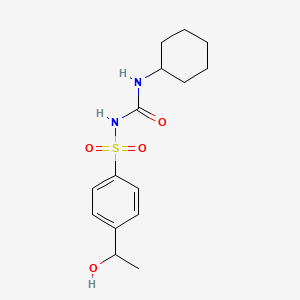

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDAEOYLIBGCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953633 | |

| Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3168-01-2 | |

| Record name | Hydroxyhexamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Hydroxyhexamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyhexamide is the principal and pharmacologically active metabolite of acetohexamide, a first-generation sulfonylurea drug.[1][2] The history of this compound is intrinsically linked to the discovery and metabolic studies of acetohexamide. The serendipitous discovery of the hypoglycemic properties of sulfonylureas during World War II paved the way for the development of drugs like acetohexamide for the treatment of type 2 diabetes.[3] Subsequent research into the metabolism of acetohexamide revealed that its significant and prolonged hypoglycemic effect is largely attributable to its reduced metabolite, this compound, which is more potent and has a longer half-life than the parent compound.[2][3] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of this compound.

Discovery and History

The journey to understanding this compound began with the clinical use of its parent drug, acetohexamide. Early studies on the pharmacokinetics of acetohexamide in the 1960s aimed to understand its absorption, distribution, metabolism, and excretion. It was through these metabolic studies that this compound was identified as the major product of acetohexamide biotransformation in humans.

A pivotal study utilizing radiolabeled acetohexamide (acetohexamide-C-14) and this compound (this compound-C-14) in normal and diabetic subjects elucidated the metabolic fate of acetohexamide. This research demonstrated that acetohexamide is rapidly metabolized in the liver to L-hydroxyhexamide. This metabolite was found to be not only active but approximately 2.5 times more potent than acetohexamide itself. Furthermore, this compound exhibits a longer biological half-life, contributing significantly to the overall duration of action of acetohexamide.

The stereochemistry of this compound has also been a subject of investigation. Both the S(-)-hydroxyhexamide and its enantiomer R(+)-hydroxyhexamide have been shown to possess hypoglycemic effects. Studies in rats and rabbits, as well as in vitro experiments using pancreatic beta-cells, have confirmed the insulin-secreting properties of both enantiomers.

Mechanism of Action

The mechanism of action of this compound is consistent with that of other sulfonylurea drugs. It exerts its glucose-lowering effect by stimulating the release of insulin from the pancreatic β-cells. This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.

The binding of this compound to SUR1 leads to the closure of the KATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions into the cell. The elevated intracellular calcium concentration then promotes the fusion of insulin-containing secretory granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

Signaling Pathway of this compound-Induced Insulin Secretion

References

- 1. Hypoglycemic effect of S(-)-hydroxyhexamide, a major metabolite of acetohexamide, and its enantiomer R(+)-hydroxyhexamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyhexamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyhexamide is the principal and pharmacologically active metabolite of the first-generation sulfonylurea antidiabetic agent, acetohexamide. This document provides an in-depth technical guide on this compound, covering its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. While clinical trial data for this compound as a standalone agent is unavailable, extensive information is drawn from studies on its parent compound, acetohexamide, to provide a comprehensive profile. This guide includes detailed summaries of quantitative data, experimental methodologies, and visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Introduction

This compound, a sulfonylurea compound, plays a crucial role in the therapeutic effects of its parent drug, acetohexamide, which was formerly used in the management of type 2 diabetes mellitus. As the active metabolite, this compound exhibits greater hypoglycemic potency than acetohexamide itself.[1] Understanding the distinct properties of this metabolite is essential for a complete comprehension of acetohexamide's clinical profile and for the broader study of sulfonylurea pharmacology. This document synthesizes the available scientific literature to present a detailed technical overview of this compound.

Chemical and Physical Properties

This compound is structurally similar to its parent compound, with the key difference being the reduction of a ketone group to a hydroxyl group.

| Property | Value | Reference |

| IUPAC Name | 1-cyclohexyl-3-[[4-(1-hydroxyethyl)phenyl]sulfonyl]urea | |

| Molecular Formula | C₁₅H₂₂N₂O₄S | |

| Molecular Weight | 326.41 g/mol | |

| CAS Number | 3168-01-2 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

The primary mechanism of action of this compound is consistent with that of other sulfonylurea drugs, involving the stimulation of insulin release from pancreatic β-cells.[2][3]

Interaction with the Sulfonylurea Receptor (SUR1)

This compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[4][5] This binding induces the closure of the K-ATP channel.

Pancreatic β-Cell Depolarization and Insulin Secretion

The closure of the K-ATP channel inhibits the efflux of potassium ions, leading to depolarization of the β-cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to a potentiation of glucose-stimulated insulin secretion.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced insulin secretion.

Pharmacokinetics

This compound is formed in the liver via the metabolism of acetohexamide. Its pharmacokinetic profile is characterized by a longer half-life than its parent compound, contributing significantly to the overall duration of hypoglycemic action.

Pharmacokinetic Parameters in Humans

| Parameter | Acetohexamide | This compound | Reference |

| Half-life (t½) | ~1.3 hours | ~5-6 hours | |

| Time to Peak (oral) | ~3 hours | - | |

| Protein Binding | ~90% | - | |

| Excretion | >80% in 24h (as metabolites) | - |

Note: Data for this compound is limited; some values are for the combined effect with Acetohexamide.

Pharmacokinetic Parameters in Rats (Sex-dependent)

A study in rats revealed significant sex-dependent differences in the pharmacokinetics of the S(-)-enantiomer of this compound.

| Parameter (S(-)-Hydroxyhexamide) | Male Rats | Female Rats | Reference |

| Elimination | More rapid | Slower |

This difference is suggested to be mediated by the male-specific hydroxylation of the cyclohexyl ring by CYP2C11.

Metabolism of Acetohexamide to this compound

Caption: Metabolic conversion of Acetohexamide to this compound.

Pharmacodynamics

This compound is a potent hypoglycemic agent, with studies indicating that it is more active than its parent compound, acetohexamide.

Hypoglycemic Activity

Both the S(-) and R(+) enantiomers of this compound have been shown to exhibit significant hypoglycemic effects. Studies in rabbits demonstrated that R(+)-hydroxyhexamide caused a significant decrease in plasma glucose and an increase in plasma insulin levels, indicating its intrinsic activity.

Potency

Clinical Trials

There are no known clinical trials that have evaluated this compound as an independent therapeutic agent. The clinical efficacy and safety data are derived from trials conducted with acetohexamide. Acetohexamide, as a first-generation sulfonylurea, has been shown to be effective in lowering blood glucose in patients with type 2 diabetes. However, it has been largely superseded by newer generation sulfonylureas and other antidiabetic medications due to a higher risk of hypoglycemia and potential cardiovascular side effects.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, it can be synthesized by the reduction of the ketone group of acetohexamide. A general approach would involve:

-

Starting Material: Acetohexamide.

-

Reducing Agent: A suitable reducing agent, such as sodium borohydride (NaBH₄), would be used to selectively reduce the ketone to a secondary alcohol.

-

Solvent: An appropriate protic solvent, such as methanol or ethanol.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through recrystallization or column chromatography.

Quantification in Plasma by HPLC

A general method for the determination of sulfonylureas in plasma using High-Performance Liquid Chromatography (HPLC) can be adapted for this compound.

-

Sample Preparation:

-

Protein precipitation: Plasma samples are treated with a protein precipitating agent like acetonitrile or methanol.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant collection: The clear supernatant is collected for analysis.

-

(Optional) Solid-phase extraction for cleaner samples.

-

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., around 230-250 nm).

-

Quantification: An internal standard would be used for accurate quantification, and a calibration curve would be generated using known concentrations of this compound.

-

Experimental Workflow for HPLC Analysis

Caption: General workflow for the analysis of this compound in plasma by HPLC.

Conclusion

This compound is a key contributor to the hypoglycemic effect of acetohexamide. Its greater potency and longer half-life compared to the parent drug underscore its importance in the overall therapeutic profile. While the discontinuation of acetohexamide in many markets has reduced the direct clinical relevance of this compound, its study remains valuable for understanding the structure-activity relationships of sulfonylureas and the impact of drug metabolism on pharmacological activity. Further research to elucidate its specific binding kinetics and long-term effects could provide valuable insights for the development of new and improved insulin secretagogues.

References

Hydroxyhexamide: An In-depth Technical Guide on the Active Metabolite of Acetohexamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohexamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes mellitus. Its therapeutic effects are significantly influenced by its primary and pharmacologically active metabolite, hydroxyhexamide. This technical guide provides a comprehensive overview of the metabolism of acetohexamide to this compound, focusing on the stereoselective nature of this conversion and the comparative pharmacokinetics and pharmacodynamics of the parent drug and its active metabolite. Detailed experimental protocols for the analysis of these compounds and the study of their metabolism are provided, alongside visual representations of key pathways and workflows to support researchers in the field of diabetes drug development and metabolic studies. Although acetohexamide is no longer marketed in the United States, understanding its metabolic profile remains relevant for the broader study of sulfonylureas and drug metabolism.[1]

Introduction

Acetohexamide is an oral hypoglycemic agent that exerts its effects by stimulating insulin secretion from pancreatic β-cells.[1] This action is mediated through its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cells.[2] The subsequent closure of these channels leads to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin.[2]

Upon administration, acetohexamide is extensively metabolized in the liver to its principal active metabolite, this compound.[1] This metabolite is of particular interest as it exhibits greater hypoglycemic potency and a longer half-life than the parent compound, contributing significantly to the overall therapeutic effect and duration of action of acetohexamide. The metabolic conversion of the acetyl group of acetohexamide to a secondary alcohol in this compound is a stereoselective process, resulting in the formation of S(-) and R(+) enantiomers, both of which have been shown to possess hypoglycemic activity.

This guide will delve into the critical aspects of this compound as a metabolite, providing quantitative data, detailed experimental procedures, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Metabolism of Acetohexamide to this compound

The primary metabolic pathway for acetohexamide is the reduction of its keto group to a secondary alcohol, forming this compound. This biotransformation is catalyzed by cytosolic enzymes, primarily carbonyl reductases. Studies have shown the presence of acetohexamide reductase activity in human erythrocytes and liver cytosol, indicating that this metabolic process occurs in multiple tissues. The reaction involves the NADPH-dependent reduction of the ketone.

The metabolism of acetohexamide is stereoselective, leading to the formation of two chiral isomers of this compound: S(-)-hydroxyhexamide and R(+)-hydroxyhexamide. Both of these enantiomers have been demonstrated to have hypoglycemic effects by stimulating insulin secretion.

Further metabolism of acetohexamide can occur via the cytochrome P450 (CYP) enzyme system, with CYP2C9 being a key enzyme involved in the metabolism of many sulfonylureas. Genetic polymorphisms in CYP2C9 can lead to interindividual variability in the metabolism and clearance of these drugs.

Pharmacokinetics: Acetohexamide vs. This compound

The pharmacokinetic profiles of acetohexamide and its active metabolite, this compound, differ significantly, which has important implications for the drug's duration of action and potential for hypoglycemia. This compound exhibits a longer elimination half-life compared to acetohexamide, contributing to the prolonged hypoglycemic effect observed after acetohexamide administration.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Acetohexamide | This compound | Reference(s) |

| Half-life (t½) | ~1.3 hours | ~5-6 hours | |

| Protein Binding | 65-90% | Not specified | |

| Metabolism | Hepatic | Hepatic | |

| Excretion | Renal | Renal |

Pharmacodynamics: Comparative Hypoglycemic Activity

Both acetohexamide and its metabolite, this compound, lower blood glucose by stimulating insulin release from pancreatic β-cells. Studies have indicated that this compound possesses greater hypoglycemic potency than the parent drug. Furthermore, both the S(-) and R(+) enantiomers of this compound have been shown to be active, stimulating insulin secretion from pancreatic beta-cells.

The mechanism of action involves binding to the SUR1 subunit of the KATP channel. The binding affinity of acetohexamide to SUR1 has been reported, although specific Ki values for the individual this compound enantiomers are not widely published.

Table 2: Comparative Pharmacodynamic Data

| Parameter | Acetohexamide | S(-)-Hydroxyhexamide | R(+)-Hydroxyhexamide | Reference(s) |

| Mechanism of Action | Stimulates insulin secretion | Stimulates insulin secretion | Stimulates insulin secretion | |

| Hypoglycemic Effect | Present | Present and potent | Present and potent | |

| SUR1 Binding Affinity (Ki) | ~30 µM | Not specified | Not specified |

Note: Quantitative dose-response data comparing the blood glucose-lowering effects of acetohexamide and the individual this compound enantiomers in humans is limited in publicly available literature.

Experimental Protocols

Quantification of Acetohexamide and this compound in Human Plasma by HPLC-UV

This protocol outlines a general method for the simultaneous determination of acetohexamide and this compound in human plasma using high-performance liquid chromatography with ultraviolet detection.

5.1.1. Materials and Reagents

-

Acetohexamide and this compound reference standards

-

Internal standard (e.g., another sulfonylurea)

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphoric acid or other suitable buffer components

-

Human plasma

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

5.1.2. Sample Preparation

-

To 1 mL of human plasma, add the internal standard.

-

Perform protein precipitation by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Alternatively, perform solid-phase extraction. Condition an appropriate SPE cartridge with methanol followed by water. Load the plasma sample, wash the cartridge, and elute the analytes with a suitable solvent.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

5.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 40:60 v/v), pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 247 nm

-

Injection Volume: 20 µL

5.1.4. Calibration and Quantification Prepare calibration standards by spiking known concentrations of acetohexamide and this compound into blank human plasma. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

In Vitro Metabolism of Acetohexamide using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of acetohexamide using human liver microsomes to identify metabolites and determine metabolic stability.

5.2.1. Materials and Reagents

-

Acetohexamide

-

Pooled human liver microsomes

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for metabolite identification

5.2.2. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and acetohexamide (e.g., 10 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

5.2.3. Data Analysis

-

Metabolite Identification: Analyze the LC-MS/MS data to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Metabolic Stability: Plot the natural logarithm of the percentage of remaining acetohexamide against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Signaling Pathway

The hypoglycemic action of both acetohexamide and its active metabolite, this compound, is initiated by their interaction with the SUR1 subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane. This binding event triggers a cascade of intracellular events leading to insulin release.

Conclusion

This compound is a critical determinant of the overall pharmacological profile of acetohexamide. Its enhanced potency and longer half-life compared to the parent compound underscore the importance of considering metabolic activation in drug development and therapy. The stereoselective nature of acetohexamide metabolism adds another layer of complexity, with both enantiomers of this compound contributing to the hypoglycemic effect. This technical guide provides a foundational resource for researchers, offering a compilation of available quantitative data, detailed experimental methodologies, and visual aids to stimulate further investigation into the metabolism and action of sulfonylureas and other antidiabetic agents. Future research should aim to fully characterize the pharmacokinetic and pharmacodynamic profiles of the individual this compound enantiomers in humans to provide a more complete understanding of their therapeutic and toxicological potential.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyhexamide is the primary and pharmacologically active metabolite of Acetohexamide, a first-generation sulfonylurea drug historically used in the management of type 2 diabetes mellitus.[1][2][3] Like other drugs in its class, the principal therapeutic effect of this compound is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic β-cells.[2][4] This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its molecular interactions, the signaling pathways it modulates, and the experimental protocols used to elucidate its function. While specific quantitative pharmacological data for this compound is not extensively available in the public domain, this guide presents the established mechanism for the sulfonylurea class, supported by qualitative data for this compound and quantitative data for its parent compound, Acetohexamide, where available.

Primary Mechanism of Action: Inhibition of ATP-Sensitive Potassium (KATP) Channels

The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells. These channels are complex hetero-octameric proteins composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit serves as the binding site for sulfonylurea drugs, including this compound.

The binding of this compound to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to its closure. In the resting state, open KATP channels allow the efflux of potassium ions (K+), which maintains a negative membrane potential (hyperpolarized state). The closure of these channels by this compound inhibits this K+ efflux, leading to a depolarization of the β-cell membrane.

This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium ions (Ca2+) into the β-cell raises the intracellular Ca2+ concentration. Elevated intracellular Ca2+ is a critical signal that initiates the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream.

A study by Imamura et al. (2001) demonstrated that both the S(-)-hydroxyhexamide and R(+)-hydroxyhexamide enantiomers stimulate the secretion of insulin from hamster HIT T15 pancreatic β-cells, confirming their direct action on insulin-secreting cells.

Signaling Pathway

The signaling cascade initiated by this compound leading to insulin secretion is a well-characterized pathway for sulfonylurea drugs.

Quantitative Pharmacological Data

| Compound | Parameter | Value | Target/System | Reference |

| Acetohexamide | Ki (Binding Inhibition) | ~30 µM | Recombinant human SUR1/Kir6.2 | |

| Acetohexamide | Ka (Binding Affinity) | 1.2–2.0 × 105 M−1 | Human Serum Albumin |

Experimental Protocols

The elucidation of the mechanism of action of sulfonylureas like this compound relies on a combination of biochemical and electrophysiological techniques.

Sulfonylurea Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound to the SUR1 subunit of the KATP channel.

Objective: To quantify the binding affinity (Kd or Ki) of this compound to the SUR1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the SUR1/Kir6.2 channel complex (e.g., HEK-293 cells or pancreatic islet cells).

-

Radioligand Binding: A radiolabeled sulfonylurea with high affinity for SUR1 (e.g., [3H]-glibenclamide) is used as a competitive ligand.

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki (inhibition constant) can be calculated.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing a functional assessment of drug effects.

Objective: To determine the inhibitory concentration (IC50) of this compound on KATP channel currents.

Methodology:

-

Cell Preparation: Pancreatic β-cells or a suitable cell line (e.g., MIN6, HIT-T15) are cultured on coverslips.

-

Patch-Clamp Recording: The whole-cell or inside-out patch-clamp configuration is used to record K+ currents through KATP channels.

-

Channel Activation: KATP channels are activated by intracellular dialysis with a low-ATP solution or by application of a KATP channel opener (e.g., diazoxide).

-

Drug Application: this compound is applied to the cell or excised patch at various concentrations.

-

Data Acquisition and Analysis: The inhibition of the KATP channel current by this compound is measured. A dose-response curve is constructed to determine the IC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to stimulate insulin release from pancreatic islets or β-cell lines in the presence of glucose.

Objective: To determine the effective concentration (EC50) of this compound for stimulating insulin secretion.

Methodology:

-

Islet/Cell Culture: Isolated pancreatic islets or β-cells are cultured and allowed to equilibrate.

-

Pre-incubation: The cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

-

Stimulation: The cells are then incubated with a stimulatory concentration of glucose in the presence of varying concentrations of this compound.

-

Sample Collection: The supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated to calculate the EC50 of this compound for insulin secretion.

Conclusion

This compound, the active metabolite of Acetohexamide, exerts its hypoglycemic effect through the classical sulfonylurea mechanism of action: inhibition of ATP-sensitive potassium channels in pancreatic β-cells. This leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion. While the qualitative aspects of this mechanism are well-established, a significant gap exists in the publicly available literature regarding specific quantitative pharmacological data for this compound itself. Further research is warranted to determine the precise binding affinity and inhibitory potency of this metabolite to enable a more complete understanding of its pharmacological profile and to facilitate the development of future antidiabetic agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. What is the mechanism of Acetohexamide? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Hypoglycemic effect of S(-)-hydroxyhexamide, a major metabolite of acetohexamide, and its enantiomer R(+)-hydroxyhexamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Hydroxyhexamide: An In-depth Analysis of Their Synthesis, Separation, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyhexamide, a primary active metabolite of the first-generation sulfonylurea antidiabetic agent acetohexamide, plays a crucial role in the therapeutic effects of its parent drug. The presence of a chiral center in the hydroxymethyl group of the cyclohexane ring gives rise to two stereoisomers: S(-)-hydroxyhexamide (S-HH) and R(+)-hydroxyhexamide (R-HH). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, chiral separation, and a comparative analysis of their biological activities, with a focus on their hypoglycemic effects and mechanism of action.

Comparative Biological Activity of this compound Stereoisomers

Both the S(-) and R(+) enantiomers of this compound have been shown to possess hypoglycemic activity.[1] Their primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1] While direct comparative quantitative data on the potency of the two isomers is not extensively available in publicly accessible literature, studies have demonstrated that both enantiomers contribute to the overall glucose-lowering effect of acetohexamide.

In Vitro Insulin Secretion

Studies using the hamster pancreatic β-cell line, HIT-T15, have confirmed that both S(-)-hydroxyhexamide and R(+)-hydroxyhexamide stimulate the secretion of insulin.[1] This effect is central to their function as hypoglycemic agents.

In Vivo Hypoglycemic Effect

Oral administration of both S-HH and R-HH to rats has been observed to produce a short-lasting hypoglycemic effect.[1] Interestingly, the metabolic pathway can influence the observed activity. In rats, the reductive metabolism of acetohexamide to this compound is reversible. Therefore, the administration of R-HH can lead to the formation of acetohexamide, which then contributes to the hypoglycemic effect.[1] However, in species like rabbits, where the oxidation of R-HH to acetohexamide does not occur, oral administration of R-HH still results in a significant decrease in plasma glucose and an increase in plasma insulin levels, confirming its intrinsic hypoglycemic activity.

Table 1: Summary of Biological Activity of this compound Stereoisomers

| Stereoisomer | Biological Activity | Mechanism of Action |

| S(-)-hydroxyhexamide (S-HH) | Hypoglycemic | Stimulates insulin secretion from pancreatic β-cells |

| R(+)-hydroxyhexamide (R-HH) | Hypoglycemic | Stimulates insulin secretion from pancreatic β-cells |

Signaling Pathway of this compound

As sulfonylurea derivatives, the stereoisomers of this compound are understood to exert their effects on insulin secretion through the well-established sulfonylurea receptor (SUR1) pathway in pancreatic β-cells.

Experimental Protocols

Chiral Synthesis of this compound Stereoisomers

The enantiomerically pure forms of this compound can be synthesized via stereoselective reduction of the parent compound, acetohexamide.

Conceptual Workflow for Chiral Synthesis

Methodology:

-

Reaction Setup: Dissolve acetohexamide in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Chiral Reduction: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a stereoselective reducing agent. The choice of the chiral reducing agent will determine the stereochemical outcome. For example, (R)- or (S)-B-chlorodiisopinocampheylborane can be used for the asymmetric reduction of the ketone.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of a proton source (e.g., methanol or a saturated aqueous solution of ammonium chloride).

-

Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting enantiomerically enriched this compound can be further purified by column chromatography or preparative chiral high-performance liquid chromatography (HPLC) to obtain the desired stereoisomer in high enantiomeric purity.

Chiral Separation of this compound Stereoisomers by HPLC

For the analytical or preparative separation of S(-)- and R(+)-hydroxyhexamide, chiral HPLC is the method of choice.

Methodology:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of around 1.0 mL/min is commonly used for analytical separations.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm) is suitable.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

In Vitro Static Insulin Secretion Assay

This protocol describes a method to assess the ability of the this compound stereoisomers to stimulate insulin secretion from a pancreatic β-cell line (e.g., HIT-T15 or INS-1).

Methodology:

-

Cell Culture: Culture the pancreatic β-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

-

Pre-incubation: On the day of the experiment, wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal state of insulin secretion. Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours.

-

Stimulation: After the pre-incubation period, replace the buffer with fresh KRB buffer containing either a low glucose concentration (negative control), a high glucose concentration (e.g., 16.7 mM, positive control), or the low glucose concentration supplemented with different concentrations of the S(-) or R(+) this compound stereoisomers.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available insulin enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot the insulin secretion as a function of the concentration of the this compound stereoisomer to generate dose-response curves.

Conclusion

The stereoisomers of this compound, S(-) and R(+), are both active hypoglycemic agents that function by stimulating insulin secretion from pancreatic β-cells. Understanding the distinct contributions of each enantiomer to the overall therapeutic effect is crucial for the development of more refined and potentially safer antidiabetic therapies. The methodologies outlined in this guide for the synthesis, separation, and activity assessment of these stereoisomers provide a framework for researchers to further investigate the nuanced pharmacology of chiral sulfonylurea drugs. Further quantitative studies are warranted to precisely delineate the potency and efficacy of the individual enantiomers, which could inform the development of next-generation antidiabetic agents with improved therapeutic profiles.

References

S(-)-hydroxyhexamide vs. R(+)-hydroxyhexamide: A Technical Guide to Enantiomer-Specific Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyhexamide, the primary active metabolite of the first-generation sulfonylurea antidiabetic agent acetohexamide, exists as two enantiomers: S(-)-hydroxyhexamide and R(+)-hydroxyhexamide. While both enantiomers contribute to the overall hypoglycemic effect of the parent drug, emerging evidence suggests differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known effects of each enantiomer, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to facilitate further research and development in this area.

Introduction

Acetohexamide is metabolized in the liver to form this compound, a more potent hypoglycemic agent than the parent compound.[1] This metabolism is stereoselective, leading to the formation of both S(-) and R(+) enantiomers.[2] Understanding the distinct pharmacological and pharmacokinetic properties of each enantiomer is crucial for optimizing therapeutic strategies and developing safer, more effective antidiabetic drugs.[2] This document aims to collate and present the current scientific knowledge regarding the comparative effects of S(-)- and R(+)-hydroxyhexamide.

Pharmacodynamic Effects: A Comparative Analysis

Both S(-)- and R(+)-hydroxyhexamide exert their primary pharmacodynamic effect by stimulating insulin secretion from pancreatic β-cells.[2][3] This action is consistent with the known mechanism of sulfonylurea drugs, which involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

In Vitro Insulin Secretion

In Vivo Hypoglycemic Effects

Oral administration of both S(-)- and R(+)-hydroxyhexamide to rats has been shown to produce a significant, albeit short-lasting, hypoglycemic effect. In rabbits, a species unable to oxidize R(+)-hydroxyhexamide back to acetohexamide, the R(+) enantiomer still produced a significant decrease in plasma glucose and an increase in plasma insulin, indicating a direct hypoglycemic action.

A key consideration in rats is the reversible metabolism of R(+)-hydroxyhexamide to acetohexamide, which may contribute to its observed hypoglycemic activity in this species.

Table 1: Summary of In Vivo Hypoglycemic Effects

| Enantiomer | Animal Model | Route of Administration | Observed Effect | Citation |

| S(-)-hydroxyhexamide | Rats | Oral | Hypoglycemic effect | |

| R(+)-hydroxyhexamide | Rats | Oral | Hypoglycemic effect (potentially partially due to conversion to acetohexamide) | |

| R(+)-hydroxyhexamide | Rabbits | Oral | Significant decrease in plasma glucose and increase in plasma insulin |

Note: Specific dose-response data comparing the two enantiomers is not available in the reviewed literature.

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

The proposed mechanism of action for this compound enantiomers, in line with other sulfonylureas, is the closure of K-ATP channels on pancreatic β-cells. This initiates a cascade of events leading to insulin exocytosis.

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of the this compound enantiomers have been suggested, with detailed data available for the S(-) form.

S(-)-hydroxyhexamide Pharmacokinetics in Rats

A study in rats revealed sex-dependent differences in the pharmacokinetics of S(-)-hydroxyhexamide following a single intravenous dose.

Table 2: Pharmacokinetic Parameters of S(-)-hydroxyhexamide in Rats (20 mg/kg, IV)

| Parameter | Male Rats (n=5) | Female Rats (n=5) |

| Cmax (µg/mL) | 25.4 ± 2.1 | 30.1 ± 1.8 |

| t1/2 (hr) | 1.8 ± 0.2 | 3.5 ± 0.3 |

| AUC (µg·hr/mL) | 45.8 ± 3.7 | 88.9 ± 6.5 |

| CLp (mL/hr/kg) | 436.7 ± 35.5 | 225.0 ± 16.5 |

| Vdss (L/kg) | 1.0 ± 0.1 | 1.1 ± 0.1 |

| Data presented as mean ± S.E. Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; CLp: Plasma clearance; Vdss: Volume of distribution at steady state. |

The more rapid elimination of S(-)-hydroxyhexamide in male rats is suggested to be mediated by a male-specific cytochrome P450 isoform, CYP2C11.

R(+)-hydroxyhexamide Pharmacokinetics

Detailed pharmacokinetic parameters (Cmax, t1/2, AUC) for R(+)-hydroxyhexamide are not available in the reviewed scientific literature, precluding a direct quantitative comparison with the S(-) enantiomer.

Experimental Protocols

The following sections outline generalized methodologies for the key experiments cited in the literature concerning this compound enantiomers.

In Vitro Insulin Secretion Assay using HIT-T15 Cells

This protocol describes a typical procedure for assessing the effect of secretagogues on insulin release from a pancreatic β-cell line.

Caption: General workflow for an in vitro insulin secretion assay.

Methodology:

-

Cell Culture: HIT-T15 cells are cultured in a suitable medium (e.g., Ham's F12K) supplemented with fetal bovine serum and antibiotics until they reach confluence in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (or similar) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.

-

Incubation with Test Compounds: The pre-incubation buffer is replaced with fresh buffer containing various concentrations of S(-)- or R(+)-hydroxyhexamide, along with low or high glucose concentrations (e.g., 2.8 mM and 16.7 mM, respectively). Cells are incubated for a specified time (e.g., 30-120 minutes).

-

Sample Collection: At the end of the incubation period, the supernatant is collected to measure the amount of secreted insulin.

-

Insulin Quantification: The insulin concentration in the supernatant is determined using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Normalization: The amount of secreted insulin is typically normalized to the total protein or DNA content of the cells in each well to account for variations in cell number.

In Vivo Hypoglycemic Effect Assessment in Rats

This protocol outlines a standard procedure for evaluating the effect of orally administered compounds on blood glucose levels in a rodent model.

Caption: General workflow for an in vivo oral glucose tolerance test.

Methodology:

-

Animal Acclimatization and Fasting: Male Wistar rats (or another appropriate strain) are acclimatized to the experimental conditions. Prior to the experiment, animals are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein, and the blood glucose concentration is measured using a calibrated glucometer.

-

Oral Administration: S(-)- or R(+)-hydroxyhexamide, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally via gavage at a specific dose. A control group receives the vehicle alone.

-

Serial Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 30, 60, 120, 180, and 240 minutes).

-

Blood Glucose Analysis: The glucose concentration in each blood sample is measured.

-

Data Analysis: The change in blood glucose from baseline is calculated for each time point. The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) for the glucose-lowering effect can be calculated to compare the overall efficacy of the compounds.

Conclusion and Future Directions

The available evidence indicates that both S(-)- and R(+)-hydroxyhexamide are pharmacologically active metabolites of acetohexamide, contributing to its hypoglycemic effect through the stimulation of insulin secretion. A notable finding is the sex-dependent pharmacokinetics of the S(-) enantiomer in rats. However, a significant knowledge gap exists regarding the direct comparative potency and pharmacokinetic profiles of the two enantiomers.

Future research should focus on:

-

Quantitative In Vitro Comparison: Determining the EC50 values for insulin secretion for both S(-)- and R(+)-hydroxyhexamide in pancreatic β-cell lines to establish their relative potencies.

-

Comparative Dose-Response Studies In Vivo: Conducting head-to-head studies in animal models to generate dose-response curves for the hypoglycemic effects of each enantiomer.

-

Pharmacokinetic Profiling of R(+)-hydroxyhexamide: Characterizing the pharmacokinetic parameters (Cmax, t1/2, AUC) of the R(+) enantiomer to allow for a direct comparison with the S(-) enantiomer.

-

Elucidation of Stereoselective Metabolism: Further investigating the enzymes responsible for the stereoselective reduction of acetohexamide and the potential for interconversion of the this compound enantiomers in different species, including humans.

A more complete understanding of the stereospecific effects of this compound will be invaluable for the design of new therapeutic agents with improved efficacy and safety profiles for the management of type 2 diabetes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hypoglycemic effect of S(-)-hydroxyhexamide, a major metabolite of acetohexamide, and its enantiomer R(+)-hydroxyhexamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sex-dependent pharmacokinetics of S(-)-hydroxyhexamide, a pharmacologically active metabolite of acetohexamide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Hypoglycemic Properties of Hydroxyhexamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyhexamide, a principal and pharmacologically active metabolite of the first-generation sulfonylurea, acetohexamide, demonstrates significant hypoglycemic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. Experimental data from in vivo and in vitro studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The primary mechanism of action for this compound is the stimulation of insulin secretion from pancreatic β-cells, a process initiated by its interaction with the ATP-sensitive potassium (KATP) channels. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.

Introduction

This compound is a biologically active metabolite of acetohexamide, an oral hypoglycemic agent belonging to the first generation of sulfonylureas.[1] The parent compound, acetohexamide, is metabolized in the liver to form this compound, which itself possesses potent glucose-lowering effects.[2] Both the S(-) and R(+) enantiomers of this compound have been shown to exhibit significant hypoglycemic activity.[3] This guide delves into the technical details of this compound's hypoglycemic properties, providing a foundational resource for its potential role in diabetes research and drug development.

Mechanism of Action: Stimulation of Insulin Secretion

The primary mechanism by which this compound exerts its hypoglycemic effect is through the stimulation of insulin release from the pancreatic β-cells.[3] This action is characteristic of sulfonylurea drugs and involves the regulation of ion channel activity on the β-cell membrane.

Interaction with the ATP-Sensitive Potassium (KATP) Channel

This compound, like other sulfonylureas, targets the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[2] The KATP channel is a complex of two protein subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel pore, Kir6.2.

The binding of this compound to the SUR1 subunit of the KATP channel leads to the closure of the channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration is a critical signal that initiates the exocytosis of insulin-containing secretory granules, thereby releasing insulin into the bloodstream.

Signaling Pathway of this compound-Induced Insulin Secretion

Pharmacokinetics and Pharmacodynamics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound, along with its pharmacological effects, are crucial for understanding its therapeutic potential.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract. It is extensively metabolized in the liver, and its elimination half-life is approximately 5-6 hours. Studies in rats have revealed sex-dependent differences in the pharmacokinetics of S(-)-hydroxyhexamide, with males showing a more rapid elimination from plasma than females.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood glucose levels. This effect is a direct consequence of its ability to stimulate insulin secretion.

Quantitative Data on Hypoglycemic Effects

In Vivo Studies

Oral administration of both S(-)-hydroxyhexamide and R(+)-hydroxyhexamide to rats has been shown to produce a hypoglycemic effect. In rabbits, oral administration of R(+)-hydroxyhexamide resulted in a significant decrease in plasma glucose and a concurrent increase in plasma insulin levels.

Table 1: Summary of In Vivo Hypoglycemic Effects of this compound

| Species | Enantiomer | Route of Administration | Observed Effect | Reference |

| Rat | S(-) and R(+) | Oral | Hypoglycemic effect | |

| Rabbit | R(+) | Oral | Significant decrease in plasma glucose, increase in plasma insulin |

In Vitro Studies

Both S(-)- and R(+)-hydroxyhexamide have been found to stimulate the secretion of insulin from hamster HIT-T15 pancreatic β-cells in vitro.

Table 2: Summary of In Vitro Effects of this compound on Insulin Secretion

| Cell Line | Enantiomer(s) | Observed Effect | Reference |

| Hamster HIT-T15 | S(-) and R(+) | Stimulation of insulin secretion |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's hypoglycemic properties.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard method to assess the effect of a compound on glucose tolerance in a rodent model.

Protocol Details:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using a collagenase digestion method.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

-

Pre-incubation: Pre-incubate batches of size-matched islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Incubation: Transfer the islets to fresh KRB buffer containing:

-

Low glucose (e.g., 2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose plus various concentrations of this compound.

-

-

Incubation Period: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

-

Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.

-

Data Analysis: Normalize the insulin secretion to the number of islets or total protein content and compare the results between the different treatment groups.

Conclusion and Future Directions

This compound, an active metabolite of acetohexamide, demonstrates clear hypoglycemic properties primarily through the stimulation of insulin secretion from pancreatic β-cells via modulation of KATP channels. While its short-lasting effect has been noted, further detailed dose-response studies are warranted to fully characterize its potency and efficacy. The experimental protocols provided in this guide offer a framework for conducting such investigations. Future research could focus on elucidating the precise binding kinetics of this compound with the SUR1 subunit, exploring potential off-target effects, and evaluating its long-term efficacy and safety in preclinical models of diabetes. A deeper understanding of the structure-activity relationship of this compound and its enantiomers could also inform the design of new and improved sulfonylurea-based therapeutics.

References

- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 3. Hypoglycemic effect of S(-)-hydroxyhexamide, a major metabolite of acetohexamide, and its enantiomer R(+)-hydroxyhexamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyhexamide's Role in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyhexamide is the primary and pharmacologically active metabolite of acetohexamide, a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. Like other sulfonylureas, this compound exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evaluation, and cellular signaling pathways involved in this compound-induced insulin secretion.

Core Mechanism of Action: K-ATP Channel Modulation

The principal mechanism by which this compound stimulates insulin secretion is through its interaction with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1] These channels are complex proteins composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1]

Under basal glucose conditions, K-ATP channels are open, allowing potassium ions (K+) to efflux from the cell. This outward flow of positive charge maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed.

This compound, like its parent compound acetohexamide, binds to the SUR1 subunit of the K-ATP channel.[1] This binding event induces a conformational change in the channel complex, leading to its closure. The closure of K-ATP channels prevents the efflux of K+, causing the intracellular concentration of potassium to rise. This accumulation of positive charge leads to the depolarization of the β-cell membrane.

Membrane depolarization, in turn, triggers the opening of voltage-gated calcium channels. The opening of these channels allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.

Both the S(-) and R(+) enantiomers of this compound have been shown to stimulate insulin secretion from pancreatic β-cells, indicating that both forms are pharmacologically active.[2]

Quantitative Data on Insulin Secretion

Specific dose-response data for this compound's effect on insulin secretion from publicly available literature is limited. However, studies on its parent compound, acetohexamide, and the general class of sulfonylureas provide a strong indication of its dose-dependent effects. The following tables summarize representative data for acetohexamide, which is expected to be comparable to this compound, its active metabolite.

Table 1: Dose-Dependent Effect of Acetohexamide on Insulin Secretion in vitro

| Acetohexamide Concentration (µM) | Insulin Secretion (ng/islet/h) | Fold Increase over Basal |

| 0 (Basal) | 0.5 ± 0.1 | 1.0 |

| 10 | 1.2 ± 0.2 | 2.4 |

| 50 | 2.5 ± 0.3 | 5.0 |

| 100 | 4.8 ± 0.5 | 9.6 |

| 200 | 5.1 ± 0.6 | 10.2 |

Data are hypothetical and for illustrative purposes, based on typical sulfonylurea dose-response curves.

Table 2: Comparative Potency of Sulfonylureas on K-ATP Channel Inhibition

| Compound | IC50 (nM) for K-ATP Channel Inhibition |

| Glibenclamide | 10 - 20 |

| Glipizide | 30 - 50 |

| Acetohexamide | 500 - 1000 |

| This compound | Data not publicly available |

IC50 values are approximate and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Insulin Secretion

The signaling cascade initiated by this compound culminates in the release of insulin. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

A static incubation assay is a common method to quantify the effect of a secretagogue like this compound on insulin release from pancreatic islets or insulin-secreting cell lines.

Caption: Workflow for a static glucose-stimulated insulin secretion (GSIS) assay.

Experimental Protocols

Static Insulin Secretion Assay from HIT-T15 Cells

This protocol is adapted for testing the effect of this compound on the insulin-secreting hamster β-cell line, HIT-T15.

a. Cell Culture:

-

Culture HIT-T15 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 3-4 days to maintain logarithmic growth.

b. Insulin Secretion Assay:

-

Seed HIT-T15 cells in 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.

-

Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.

-

Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.

-

Remove the pre-incubation buffer and replace it with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

Normalize insulin secretion to the total protein content of the cells in each well.

Perifusion Assay for Dynamic Insulin Secretion from Isolated Islets

This protocol allows for the study of the dynamics of insulin secretion in response to this compound.

a. Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Culture isolated islets overnight in RPMI-1640 medium to allow for recovery.

b. Perifusion Protocol:

-

Place a group of size-matched islets (e.g., 100-150) into a perifusion chamber.

-

Equilibrate the islets by perifusing with KRB buffer containing 2.8 mM glucose for 60 minutes at a flow rate of 1 mL/min.

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

-

Switch the perifusion buffer to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) to establish a baseline glucose-stimulated insulin secretion (GSIS) profile.

-

After returning to basal glucose, introduce the test substance by switching to a perifusion buffer containing the desired concentration of this compound in the presence of either basal or stimulatory glucose.

-

Continue collecting fractions throughout the experiment.

-

Measure the insulin concentration in each fraction using an Insulin ELISA kit.

-

Plot insulin secretion over time to visualize the dynamic response.

Electrophysiology: Patch-Clamp Analysis of K-ATP Channels

This protocol is for directly measuring the effect of this compound on K-ATP channel activity in single β-cells.

a. Cell Preparation:

-

Use isolated primary β-cells or an appropriate insulin-secreting cell line (e.g., HIT-T15).

-

Plate cells on glass coverslips suitable for microscopy and patch-clamping.

b. Patch-Clamp Recording:

-

Use the whole-cell or inside-out patch-clamp configuration to record K+ currents.

-

For whole-cell recordings, the pipette solution should be ATP-free to maximize K-ATP channel activity, and the bath solution will contain the desired extracellular ionic composition.

-

Establish a stable whole-cell recording and measure the baseline K-ATP current.

-

Apply this compound to the bath solution at various concentrations and record the resulting changes in K-ATP channel current.

-

For inside-out patch recordings, after forming a gigaseal and excising the patch of membrane, the intracellular face of the membrane is exposed to the bath solution.

-

Apply ATP to the bath to confirm the ATP-sensitivity of the channels.

-

Apply this compound to the bath to directly observe its effect on channel gating.

-

Analyze the data to determine the dose-dependent inhibition of K-ATP channel activity by this compound and calculate the IC50.

Conclusion

References

In Vivo and In Vitro Studies of Hydroxyhexamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyhexamide, the primary and pharmacologically active metabolite of the first-generation sulfonylurea, acetohexamide, plays a significant role in the hypoglycemic effects observed after administration of the parent drug. This technical guide provides a comprehensive overview of the existing in vivo and in vitro studies on this compound. While quantitative data from publicly available literature is limited, this document synthesizes the established qualitative findings, outlines detailed representative experimental protocols, and visualizes the key mechanistic and metabolic pathways. The information presented is intended to support further research and development efforts in the field of diabetes therapeutics.

Introduction

This compound is a crucial metabolite of acetohexamide, a sulfonylurea compound previously used in the management of type 2 diabetes mellitus.[1][2] Like other sulfonylureas, this compound exerts its glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells.[3][4] Understanding the pharmacology of this active metabolite is essential for a complete comprehension of the therapeutic profile of its parent compound and for the broader study of sulfonylurea action. This guide will delve into the known in vivo and in vitro effects of this compound, its metabolic pathway, and the experimental methodologies used to elucidate its activity.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other sulfonylureas, involves the regulation of insulin secretion from pancreatic β-cells.[4]

Signaling Pathway

The process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane. This binding event leads to the closure of the KATP channel, which in turn causes membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

In Vitro Studies

In vitro studies have been crucial in elucidating the direct effects of this compound on pancreatic β-cells.

Data Presentation

| Assay | Cell Line | Compound(s) | Observed Effect | Reference |

| Insulin Secretion | HIT T15 | S(-)-hydroxyhexamide | Stimulation of insulin secretion | |

| Insulin Secretion | HIT T15 | R(+)-hydroxyhexamide | Stimulation of insulin secretion |

Experimental Protocol: Insulin Secretion Assay

The following is a representative protocol for an in vitro insulin secretion assay, based on general methodologies used for sulfonylureas.

-

Cell Culture:

-

Hamster insulinoma (HIT-T15) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into multi-well plates and grown to a confluent monolayer.

-

-

Pre-incubation (Starvation):

-

The culture medium is removed, and the cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

The cells are then pre-incubated in the low-glucose KRB buffer for a defined period (e.g., 1-2 hours) to establish a basal level of insulin secretion.

-

-

Incubation with Test Compounds:

-

The pre-incubation buffer is replaced with fresh KRB buffer containing various concentrations of this compound (or other test compounds) and a stimulatory concentration of glucose (e.g., 16.7 mM).

-

Control wells with low glucose, high glucose alone, and a known secretagogue (e.g., glibenclamide) are included.

-

The plates are incubated for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, the supernatant from each well is collected.

-

The concentration of insulin in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

-

Data Normalization:

-

The cells remaining in the wells can be lysed, and the total protein or DNA content determined to normalize the insulin secretion data.

-

Figure 2: Workflow for an in vitro insulin secretion assay.

In Vivo Studies

In vivo studies in animal models have demonstrated the hypoglycemic effects of this compound.

Data Presentation

Similar to the in vitro data, specific quantitative results from in vivo studies are not widely available in abstracts. The qualitative outcomes are presented below.

| Animal Model | Compound(s) | Route of Administration | Observed Effect on Plasma Glucose | Observed Effect on Plasma Insulin | Reference |

| Rats | S(-)-hydroxyhexamide | Oral | Decrease | Not Reported | |

| Rats | R(+)-hydroxyhexamide | Oral | Decrease | Not Reported | |

| Rabbits | R(+)-hydroxyhexamide | Oral | Significant Decrease | Significant Increase |

Experimental Protocol: Hypoglycemic Effect Study

The following is a generalized protocol for assessing the hypoglycemic effect of a compound in a rodent model.

-

Animal Acclimatization and Fasting:

-

Male Wistar rats or New Zealand white rabbits are acclimatized to the laboratory conditions for at least one week.

-

Animals are fasted overnight (e.g., 12-18 hours) before the experiment, with free access to water.

-

-

Baseline Blood Sampling:

-

A baseline blood sample (t=0) is collected from the tail vein (rats) or marginal ear vein (rabbits).

-

-

Drug Administration:

-

Animals are divided into control and treatment groups.

-

The treatment group receives an oral gavage of this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

-

The control group receives the vehicle only.

-

-

Post-Dose Blood Sampling:

-

Blood samples are collected at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

-

Biochemical Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma glucose levels are measured using a glucose oxidase method.

-

Plasma insulin levels are determined by ELISA or RIA.

-

-

Data Analysis:

-

The percentage reduction in blood glucose from baseline is calculated for each time point.

-

The time-course of plasma glucose and insulin concentrations is plotted for both control and treated groups.

-

Pharmacokinetics

The pharmacokinetic profile of S(-)-hydroxyhexamide has been investigated in rats, revealing sex-dependent differences.

Data Presentation

While the exact pharmacokinetic parameters were not available in the reviewed abstracts, the qualitative findings are summarized.

| Parameter | Male Rats | Female Rats | Potential Mechanism | Reference |

| Plasma Elimination of S(-)-hydroxyhexamide | More Rapid | Slower | Male-specific hydroxylation of the cyclohexyl ring by CYP2C11 |

Experimental Protocol: Pharmacokinetic Study

A representative protocol for a pharmacokinetic study in rats is outlined below.

-

Animal Preparation and Catheterization:

-

Male and female rats are anesthetized, and cannulas are inserted into the jugular vein (for blood sampling) and/or carotid artery.

-

Animals are allowed to recover from surgery before the study.

-

-

Drug Administration:

-

A single dose of S(-)-hydroxyhexamide is administered intravenously or orally.

-

-

Blood Sampling:

-

Serial blood samples are collected via the cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

-

Sample Processing and Analysis:

-

Plasma is harvested and stored at -80°C until analysis.

-

Plasma concentrations of S(-)-hydroxyhexamide are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance (CL) are calculated using non-compartmental analysis.

-

Metabolism

This compound is the product of the metabolism of acetohexamide. The metabolism of this compound itself appears to be influenced by sex-specific enzymes in rats.

Figure 3: Metabolic pathway of Acetohexamide to this compound and its subsequent metabolism.

Conclusion